molecular formula C11H10ClNO4 B3347805 Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester CAS No. 143869-62-9

Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester

Cat. No.: B3347805
CAS No.: 143869-62-9
M. Wt: 255.65 g/mol
InChI Key: KPUCVOOYNRRGHO-UHFFFAOYSA-N
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Description

Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester is a heterocyclic compound featuring a benzisoxazole core substituted with a chlorine atom at the 5-position and an ethoxyacetate group at the 3-position. The benzisoxazole ring system is notable for its fused aromatic structure, combining a benzene ring with an isoxazole moiety.

Properties

IUPAC Name

ethyl 2-[(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-2-15-10(14)6-16-11-8-5-7(12)3-4-9(8)17-13-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCVOOYNRRGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NOC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90771636
Record name Ethyl [(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90771636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143869-62-9
Record name Ethyl [(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90771636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Fluoro and Methoxy Substituents
  • Chlorine’s steric and electronic effects may enhance stability compared to lighter halogens .
  • 5-Fluoro-1,2-benzisoxazole derivatives : Fluorine’s smaller atomic radius and strong electronegativity improve metabolic stability and membrane permeability, as seen in antipsychotic drugs like risperidone derivatives .
  • 5-Methoxy-1,2-benzoxazol-3-yl acetic acid (CAS 34172-98-0): The methoxy group is electron-donating, increasing solubility in polar solvents but reducing electrophilic reactivity. This compound’s molecular weight (207.19 g/mol) is lower than the target compound’s estimated weight (~255.68 g/mol), affecting pharmacokinetics .
Trifluoroethoxy Substituents

A patented 5-HT4 receptor agonist features a trifluoroethoxy group at the 4-position of the benzisoxazole. The trifluoroethoxy group enhances lipophilicity and receptor binding affinity compared to chloro or methoxy substituents, demonstrating the impact of fluorinated groups on therapeutic efficacy .

Core Heterocycle Modifications

Benzisoxazole vs. Isoxazole
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester (): The absence of a fused benzene ring in the isoxazole core reduces aromatic stabilization, increasing susceptibility to ring-opening reactions. This compound’s synthesis via cycloaddition and hydrogenation highlights differences in synthetic accessibility compared to benzisoxazole derivatives .
  • Benzisoxazole vs. Oxadiazole : (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester () replaces benzisoxazole with a 1,2,4-oxadiazole ring. Oxadiazoles exhibit distinct electronic profiles, often improving metabolic stability but requiring tailored synthetic routes .

Ester Group Variations

  • Ethyl Ester vs. Benzoyloxy Methyl : The target compound’s ethyl ester group offers simpler hydrolysis kinetics compared to the benzoyloxymethyl ester in 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, which may require enzymatic cleavage for activation .
  • Complex Ester Derivatives: Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () incorporates a thioether and triazole moiety, significantly increasing molecular complexity and weight (estimated >450 g/mol), which may limit bioavailability compared to simpler esters .

Data Tables: Structural and Physicochemical Comparisons

Table 1: Substituent and Core Heterocycle Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Benzisoxazole 5-Cl, 3-OCH₂COOEt ~255.68 High lipophilicity, electrophilic
2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid Benzoxazole 5-OMe 207.19 Polar, lower reactivity
5-Fluoro-1,2-benzisoxazole derivative Benzisoxazole 5-F ~237.62 Enhanced metabolic stability
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Isoxazole 5-Benzoyloxymethyl ~291.25 Labile ester, complex synthesis

Table 2: Commercial and Analytical Data (Selected Compounds)

Compound Name CAS RN Storage Temperature Price (JPY) Application
2-(1,2-Benzisoxazol-3-yl)acetic acid 4865-84-3 123–125°C 4,900 (1g) Research reagent
Benzo[c]acridine standard 225-51-4 Room temperature 42,000 (10mg) Environmental analysis
2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid 34172-98-0 Not specified Not listed Pharmaceutical research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester

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